克拉维酸杂质 F

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Clavulanic Acid Impurity F, also known as Clavulanic Acid EP Impurity F, is a compound related to Clavulanic Acid . Clavulanic Acid is a β-lactam drug that shows powerful antibacterial properties when combined with penicillin group antibiotics . It functions as a mechanism-based β-Lactamase inhibitor .

Synthesis Analysis

The synthesis of Clavulanic Acid and its impurities is a complex process. Clavulanic Acid is produced commercially by the culture of the microorganism Streptomyces clavuligerus . The process involves the removal of impurities from Clavulanic Acid using a selective adsorption material, particularly a molecularly imprinted polymer . The temperature during fermentation also plays a crucial role in the synthesis of Clavulanic Acid and its impurities .Molecular Structure Analysis

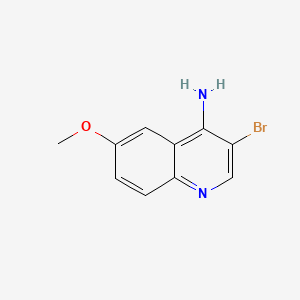

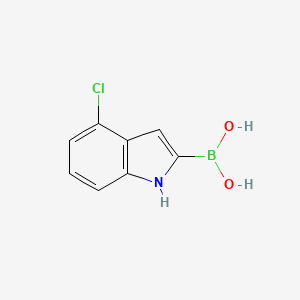

The molecular formula of Clavulanic Acid EP Impurity F is C13H14N2O5, and its molecular weight is 278.3 g/mol .Chemical Reactions Analysis

Clavulanic Acid and its impurities undergo various chemical reactions. For instance, Clavulanic Acid is a mechanism-based irreversible inhibitor and acts as a suicide substrate . It fits the active site of β-lactamase, and the β-lactam ring is opened by a serine residue in the same manner as penicillin .科学研究应用

分子印迹技术去除杂质:Yu 等人(2002 年)开发了一种特异性吸附剂,以去除克拉维酸发酵过程中形成的副产物琥珀酰基 L-酪氨酸。该分子印迹技术使用苯乙烯基三甲基氯化铵和甲基丙烯酸作为功能单体,在克拉维酸存在的情况下,显示出选择性结合和成功去除浓度低于 2% 的杂质 (Yu, Ye, de Biasi, & Mosbach, 2002).

相关物质 G 的形成和合成机理:Jin 等人(2015 年)探索了钾克拉维酸生产中相关物质 G 的形成和合成机理,确定 L-酪氨酸和琥珀酸为体内生物合成的前体,由一种酶催化 (Jin, Cao, Zhang, Yuguo, Wang, & Zhong, 2015).

控制药物制剂中的关键质量属性:Chong 等人(2016 年)分析了克拉维酸钾片剂制剂中的关键属性,确定了关键杂质并讨论了它们的来源和降解途径 (Chong, Li, Wang, Wang, Wang, Yao, & Hu, 2016).

纯化技术:Silva 等人(2009 年)使用水两相系统和离子交换吸附从发酵肉汤中纯化克拉维酸,展示了有效的杂质去除和浓度提高 (da Silva, Cuel, Barreto, Kwong, Hokka, & Barboza, 2009).

克拉维酸全球研究的文献计量分析:Ramírez-Malule(2018 年)进行了一项文献计量分析,以评估克拉维酸研究在过去 40 年中的影响和进展。该研究强调了医学、生物化学、遗传学和分子生物学在克拉维酸研究中的重要性 (Ramírez-Malule, 2018).

温度对克拉维酸合成的影响:Feng 等人(2021 年)研究了温度对发酵过程中克拉维酸合成和杂质物质 G 的影响,发现较低的温度有利于 CA 合成并减少杂质 (Feng, Zhao, Bai, Chu, Wang, & Zhuang, 2021).

生物合成基因簇鉴定:Li、Khaleeli 和 Townsend(2000 年)鉴定了克拉维酸生物合成所需的三个新基因,扩展了生物合成基因簇,并提出了这些蛋白质的潜在功能作用 (Li, Khaleeli, & Townsend, 2000).

用于分析克拉维酸混合物的 HPLC 方法:Atici 等人(2017 年)开发了用于分析阿莫西林和克拉维酸钾混合物中相关物质和分析的 HPLC 方法,有助于更准确地定量和识别杂质 (Atici, Yazar, Ağtaş, Rıdvanoğlu, & Karlığa, 2017).

作用机制

Target of Action

Clavulanic acid, which is a component of Clavulanic acid impurity F, primarily targets β-lactamase enzymes . These enzymes are produced by certain bacteria and are responsible for their resistance to β-lactam antibiotics like penicillins and cephalosporins . By inhibiting β-lactamase enzymes, clavulanic acid prevents the degradation of these antibiotics, thereby broadening their spectrum of susceptible bacterial infections .

Mode of Action

Clavulanic acid acts as a β-lactamase inhibitor . It binds to β-lactamase enzymes and inhibits their activity, preventing them from breaking down β-lactam antibiotics . This allows the antibiotics to remain active and exert their antibacterial effects . Clavulanic acid is often combined with antibiotics like Amoxicillin or Ticarcillin to enhance their effectiveness .

Biochemical Pathways

The production of clavulanic acid involves an eight-step biosynthetic pathway . It is derived from the organism Streptomyces clavuligerus . The biosynthesis of clavulanic acid and clavams share a common pathway at least to the stage of proclavaminic acid .

Pharmacokinetics

The pharmacokinetics of clavulanic acid is characterized by its absorption, distribution, metabolism, and excretion (ADME) properties . After oral administration, clavulanic acid is well absorbed . The half-life of clavulanic acid is approximately 1.0 hour, and 25–40% of it is excreted unchanged in urine within the first 6 hours of administration . It is also noted that clavulanic acid binds approximately 25% to human serum .

Result of Action

The primary result of clavulanic acid’s action is the enhancement of the antibacterial effects of β-lactam antibiotics . By inhibiting β-lactamase enzymes, clavulanic acid prevents these enzymes from degrading β-lactam antibiotics, allowing these antibiotics to effectively inhibit bacterial cell wall synthesis and thus kill the bacteria .

Action Environment

The action of clavulanic acid can be influenced by various environmental factors. For instance, the stability of clavulanic acid can be affected by temperature . In addition, the production of clavulanic acid by Streptomyces clavuligerus can be influenced by the conditions of the culture medium .

未来方向

Research on Clavulanic Acid and its impurities is ongoing. For instance, studies have investigated the effect of temperature on the synthesis of Clavulanic Acid and its impurities during fermentation . Future research may continue to explore optimal conditions for the synthesis of Clavulanic Acid and its impurities, as well as their potential applications.

属性

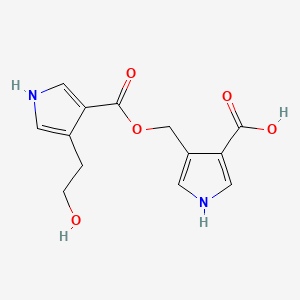

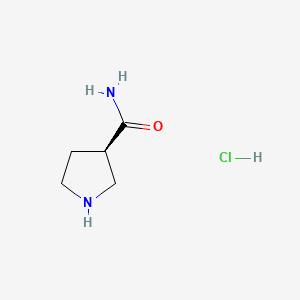

IUPAC Name |

4-[[4-(2-hydroxyethyl)-1H-pyrrole-3-carbonyl]oxymethyl]-1H-pyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c16-2-1-8-3-14-6-11(8)13(19)20-7-9-4-15-5-10(9)12(17)18/h3-6,14-16H,1-2,7H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHZUSGZSRDYHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN1)C(=O)OCC2=CNC=C2C(=O)O)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B581067.png)

![3-Bromo-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B581069.png)

![tert-butyl 2-amino-4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B581083.png)